molecular formula C19H18N2O2 B2680697 (E)-2-cyano-N-phenyl-3-(2-propan-2-yloxyphenyl)prop-2-enamide CAS No. 465513-30-8

(E)-2-cyano-N-phenyl-3-(2-propan-2-yloxyphenyl)prop-2-enamide

Cat. No. B2680697
CAS RN: 465513-30-8
M. Wt: 306.365
InChI Key: OTMNCXVTMUPQSE-UHFFFAOYSA-N
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Description

(E)-2-cyano-N-phenyl-3-(2-propan-2-yloxyphenyl)prop-2-enamide, also known as LY294002, is a potent and selective inhibitor of phosphatidylinositol 3-kinase (PI3K) that has been widely used in scientific research. It is a small molecule that can inhibit the activity of all class I PI3K isoforms, which are involved in many cellular processes such as cell growth, proliferation, survival, and metabolism.

Future Directions

: Molport: (2Z)-2-cyano-N-(3-methoxyphenyl)-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide : Echemi: (E)-2-cyano-N-(2-methoxyphenyl)-3-(2-propan-2-yloxyphenyl)prop-2-enamide : Benchchem: (E)-2-cyano-N-(2-ethoxyphenyl)-3-(2-propan-2-yloxyphenyl)prop-2-enamide

properties

IUPAC Name

(E)-2-cyano-N-phenyl-3-(2-propan-2-yloxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-14(2)23-18-11-7-6-8-15(18)12-16(13-20)19(22)21-17-9-4-3-5-10-17/h3-12,14H,1-2H3,(H,21,22)/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTMNCXVTMUPQSE-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1C=C(C#N)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=CC=CC=C1/C=C(\C#N)/C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-cyano-N-phenyl-3-(2-propan-2-yloxyphenyl)prop-2-enamide

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